![molecular formula C20H19N3OS B12577374 N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide est un composé organique complexe de formule moléculaire C12H15NOS. Ce composé se caractérise par la présence d'un groupe allyle, d'un cycle quinazoline et d'un groupe sulfanyl, ce qui en fait une molécule unique et polyvalente dans le domaine de la chimie organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide implique généralement plusieurs étapes, en commençant par la préparation du cycle quinazoline. Cela peut être réalisé par la cyclisation de précurseurs appropriés dans des conditions contrôlées. Le groupe allyle est ensuite introduit par une réaction d'allylation, et le groupe sulfanyl est incorporé par un processus de thiolation. L'étape finale implique la formation de l'acétamide, qui est généralement réalisée dans des conditions douces pour éviter la décomposition des produits intermédiaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de chaque étape. Des techniques de purification avancées telles que la chromatographie et la cristallisation sont utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle quinazoline en sa forme dihydro.
Substitution : Le groupe allyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénures et les amines sont utilisés dans des conditions basiques.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de dihydroquinazoline.
Substitution : Dérivés allylés.
Applications de recherche scientifique
N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle quinazoline est connu pour interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe allyle peut former des liaisons covalentes avec des sites nucléophiles dans les protéines, conduisant à des changements dans leur fonction. Le groupe sulfanyl peut participer à des réactions redox, affectant les niveaux de stress oxydatif cellulaire.
Applications De Recherche Scientifique
N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. The allyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The sulfanyl group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide
- N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide
Unicité
N-Allyl-2-{[2-(4-méthylphényl)-4-quinazolinyl]sulfanyl}acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe allyle permet une réactivité unique, tandis que le cycle quinazoline fournit un échafaudage pour l'interaction avec les cibles biologiques. Le groupe sulfanyl ajoute une polyvalence supplémentaire, permettant l'activité redox et des applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C20H19N3OS |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H19N3OS/c1-3-12-21-18(24)13-25-20-16-6-4-5-7-17(16)22-19(23-20)15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,21,24) |
Clé InChI |
FSWBKMOYWAYXRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


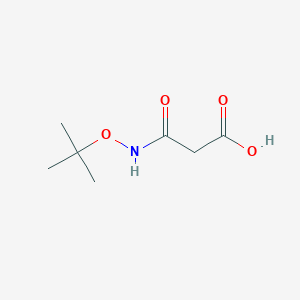

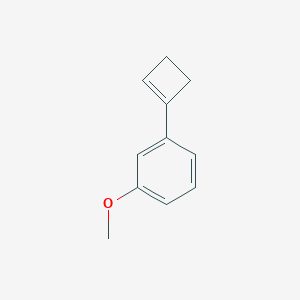
methanone](/img/structure/B12577317.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
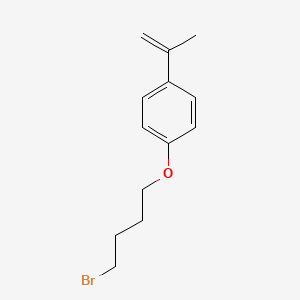
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
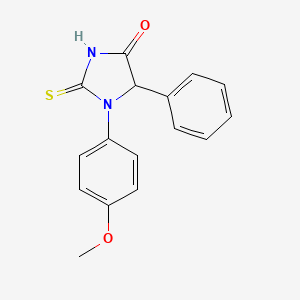
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
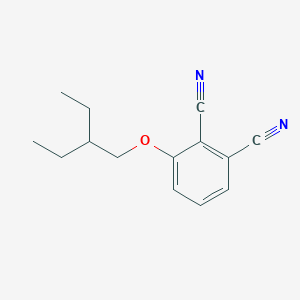
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)

![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
